o-Nitrophenyl α-D-Galactopyranoside o-Nitrophenyl α-D-Galactopyranoside
Brand Name: Vulcanchem
CAS No.: 19887-85-5
VCID: VC0121080
InChI: InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1
SMILES: C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C12H15NO8
Molecular Weight: 301.25 g/mol

o-Nitrophenyl α-D-Galactopyranoside

CAS No.: 19887-85-5

Reference Standards

VCID: VC0121080

Molecular Formula: C12H15NO8

Molecular Weight: 301.25 g/mol

o-Nitrophenyl α-D-Galactopyranoside - 19887-85-5

CAS No. 19887-85-5
Product Name o-Nitrophenyl α-D-Galactopyranoside
Molecular Formula C12H15NO8
Molecular Weight 301.25 g/mol
IUPAC Name (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
Standard InChI InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1
Standard InChIKey KUWPCJHYPSUOFW-IIRVCBMXSA-N
Isomeric SMILES C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
SMILES C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Synonyms 2-Nitrophenyl-α-D-galactopyranoside; o-Nitrophenyl α-D-Galactoside;
PubChem Compound 22850352
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator